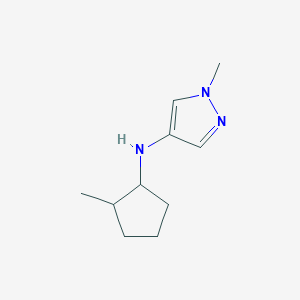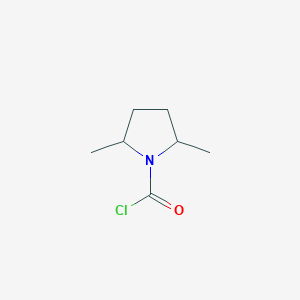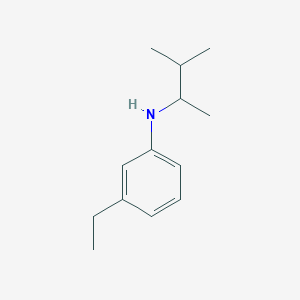
3-ethyl-N-(3-methylbutan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-ethyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
3-ethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-ethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
- 3-ethyl-N-(3-methylbutan-2-yl)aniline
- N-(1-cyclopropylethyl)-4-ethylaniline
- N-(1-cyclopropylethyl)-4-(propan-2-yl)aniline
- N-(butan-2-yl)-3-ethylaniline
Uniqueness
This compound is unique due to its specific alkyl substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
3-ethyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-5-12-7-6-8-13(9-12)14-11(4)10(2)3/h6-11,14H,5H2,1-4H3 |
InChI 键 |
MGOZCYJJDDOFSA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)NC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15271177.png)




![3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B15271231.png)

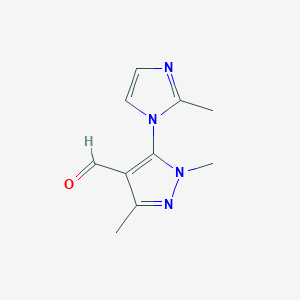
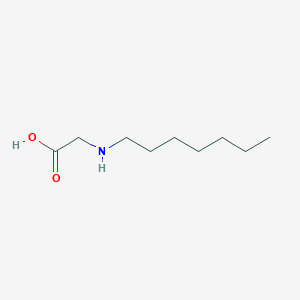
![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)
